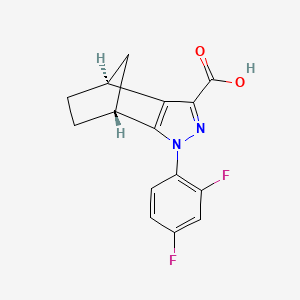![molecular formula C10H12N5O7P B13847994 9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Robenacoxib-d5 is an isotopically labeled form of the nonsteroidal anti-inflammatory drug (NSAID) robenacoxib. The “d5” designation indicates that the compound has been isotopically labeled with deuterium, a stable isotope of hydrogen. Robenacoxib is primarily used in veterinary medicine for the relief of pain and inflammation in cats and dogs. It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in the inflammatory process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of robenacoxib-d5 involves the incorporation of deuterium atoms into the robenacoxib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the chemical reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of robenacoxib-d5 typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of deuterated solvents and reagents to achieve the desired isotopic labeling. The final product is then subjected to rigorous quality control measures to ensure its purity and isotopic enrichment .
化学反応の分析
Types of Reactions
Robenacoxib-d5 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of robenacoxib-d5 include deuterated solvents, oxidizing agents, reducing agents, and halogens. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of robenacoxib-d5 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deuterated analogs with altered pharmacokinetic properties .
科学的研究の応用
Robenacoxib-d5 has several scientific research applications, including:
Pharmacological Research: Used as a reference standard in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of robenacoxib in the body.
Analytical Chemistry: Employed in the development and validation of analytical methods, such as HPLC and mass spectrometry, for the quantification of robenacoxib in biological samples.
Biomedical Research: Investigated for its potential therapeutic effects in various animal models of inflammation and pain.
Industrial Applications: Used in the formulation of veterinary drugs and in the quality control of pharmaceutical products
作用機序
Robenacoxib-d5 exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. By targeting COX-2, robenacoxib-d5 provides anti-inflammatory and analgesic effects without significantly affecting the COX-1 enzyme, which is important for maintaining gastrointestinal and renal function .
類似化合物との比較
Similar Compounds
Robenacoxib-d5 is part of the coxib class of NSAIDs, which includes other selective COX-2 inhibitors such as:
- Celecoxib
- Etoricoxib
- Firocoxib
- Meloxicam
Uniqueness
Robenacoxib-d5 is unique due to its high selectivity for the COX-2 enzyme and its isotopic labeling with deuterium. This labeling provides advantages in pharmacokinetic studies, as it allows for the precise tracking of the compound in biological systems. Additionally, robenacoxib-d5 has been shown to have a favorable safety profile in veterinary medicine, making it a valuable tool for managing pain and inflammation in animals .
特性
分子式 |
C10H12N5O7P |
|---|---|
分子量 |
345.21 g/mol |
IUPAC名 |
9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5?,6?,9-/m1/s1 |
InChIキー |
ZOOGRGPOEVQQDX-VKJDSPIKSA-N |
異性体SMILES |
C1[C@@H]2C(C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


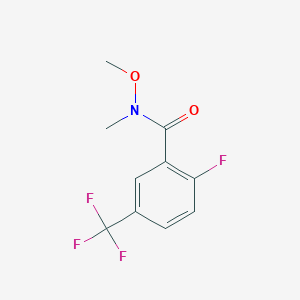
![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
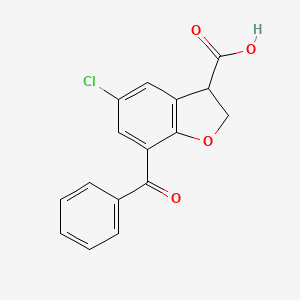
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
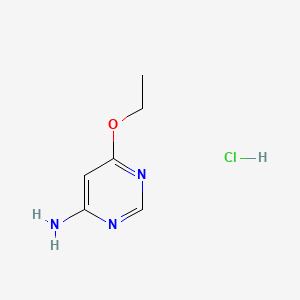


![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)

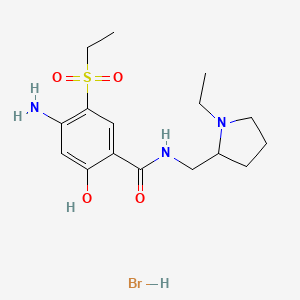
![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)

![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
